2-Amino-5-(2'-chloro-1',1',2'-trifluoroethylthio)pyridine
Overview
Description
2-Amino-5-(2’-chloro-1’,1’,2’-trifluoroethylthio)pyridine is a chemical compound with the molecular formula C7H6ClF3N2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2’-chloro-1’,1’,2’-trifluoroethylthio)pyridine typically involves the reaction of 2-amino-5-chloropyridine with 2-chloro-1,1,2-trifluoroethanethiol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. A common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-5-(2’-chloro-1’,1’,2’-trifluoroethylthio)pyridine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2’-chloro-1’,1’,2’-trifluoroethylthio)pyridine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the pyridine ring.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(2’-chloro-1’,1’,2’-trifluoroethylthio)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2’-chloro-1’,1’,2’-trifluoroethylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylthio group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with its target, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: A precursor in the synthesis of 2-Amino-5-(2’-chloro-1’,1’,2’-trifluoroethylthio)pyridine.
5-Amino-2-chloropyridine: Another chlorinated pyridine derivative with similar reactivity.
2-Amino-5-chlorophenol: A compound with similar functional groups but different reactivity due to the presence of a phenol group.
Uniqueness
2-Amino-5-(2’-chloro-1’,1’,2’-trifluoroethylthio)pyridine is unique due to the presence of the trifluoroethylthio group, which imparts distinct electronic and steric properties. This makes the compound more lipophilic and potentially more reactive in certain chemical environments compared to its analogs.
Properties
IUPAC Name |
5-(2-chloro-1,1,2-trifluoroethyl)sulfanylpyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2S/c8-6(9)7(10,11)14-4-1-2-5(12)13-3-4/h1-3,6H,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRPQERVNRVCFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1SC(C(F)Cl)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211099 | |
Record name | 5-[(2-Chloro-1,1,2-trifluoroethyl)thio]-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-86-9 | |
Record name | 5-[(2-Chloro-1,1,2-trifluoroethyl)thio]-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887267-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2-Chloro-1,1,2-trifluoroethyl)thio]-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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